molecular formula C16H26N2 B7809156 Benzyl-isopropyl-piperidin-3-ylmethyl-amine

Benzyl-isopropyl-piperidin-3-ylmethyl-amine

Cat. No.: B7809156
M. Wt: 246.39 g/mol
InChI Key: XOCIXSPXICDNGC-UHFFFAOYSA-N
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Description

Benzyl-isopropyl-piperidin-3-ylmethyl-amine is a piperidine-derived amine featuring a benzyl group, an isopropyl group, and a methylamine substituent at the 3-position of the piperidine ring. The compound’s synthesis likely involves reductive amination or multi-step functionalization of the piperidine scaffold, as inferred from related pathways (e.g., quaternization and reduction steps in ).

Key structural features:

  • Isopropyl group: Introduces steric bulk, which may influence binding selectivity and metabolic stability.
  • Methylamine side chain: Contributes to basicity and hydrogen-bonding capabilities.

Properties

IUPAC Name

N-benzyl-N-(piperidin-3-ylmethyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2/c1-14(2)18(12-15-7-4-3-5-8-15)13-16-9-6-10-17-11-16/h3-5,7-8,14,16-17H,6,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCIXSPXICDNGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCNC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-isopropyl-piperidin-3-ylmethyl-amine typically involves the formation of the piperidine ring followed by the introduction of the benzyl and isopropyl groups. One common method involves the cyclization of appropriate precursors in the presence of a catalyst. For instance, the reaction can be catalyzed by a gold(I) complex with an iodine(III) oxidizing agent . Another method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

Industrial production of piperidine derivatives often employs multicomponent reactions and hydrogenation processes. These methods are designed to be cost-effective and scalable, ensuring the efficient production of the desired compounds .

Chemical Reactions Analysis

Types of Reactions

Benzyl-isopropyl-piperidin-3-ylmethyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as iodine(III) oxidizing agents are used.

    Reduction: Phenylsilane and iron complexes are common reducing agents.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinones, while reduction can produce piperidines .

Scientific Research Applications

Benzyl-isopropyl-piperidin-3-ylmethyl-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl-isopropyl-piperidin-3-ylmethyl-amine involves its interaction with specific molecular targets. The compound may exert its effects through the inhibition or activation of enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares Benzyl-isopropyl-piperidin-3-ylmethyl-amine with analogous piperidine derivatives, highlighting structural differences and inferred properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Key Steps (References)
This compound Benzyl, isopropyl, methylamine ~C₁₆H₂₇N₃ ~261.4 Not explicitly detailed; likely reductive amination or alkylation
(3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine Benzyl, methyl C₁₄H₂₂N₂ 218.3 Acylation, quaternization, partial reduction, hydrolysis
(R)-1-Benzyl-piperidin-3-yl-methylamine Benzyl, methylamine C₁₃H₂₀N₂ 204.3 Chiral resolution via ditoluoyl tartaric acid
[1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-isopropyl-amine Benzyl, isopropyl, aminoethyl C₁₆H₂₇N₃ 261.4 No synthesis details provided
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-methyl-amine Isopropyl, methyl, aminoethyl C₁₁H₂₅N₃ 199.3 Stereospecific synthesis (S-configuration)

Structural and Functional Insights

The isopropyl group in the target compound further elevates hydrophobicity compared to methyl-substituted analogs (e.g., ). Aminoethyl side chains (e.g., ) introduce additional hydrogen-bonding sites, which may improve solubility or target engagement.

Stereochemical Considerations :

  • Enantiomerically pure analogs, such as (R)-1-benzyl-piperidin-3-yl-methylamine (), highlight the importance of chirality in pharmacological activity. The target compound’s stereochemistry is unspecified in the evidence, but stereoselective synthesis (e.g., ) is critical for optimizing bioactivity.

Synthetic Complexity :

  • The quaternization and reduction steps in suggest that introducing methyl groups at specific positions requires precise control. In contrast, the target compound’s isopropyl group may necessitate alternative alkylation strategies.

Biological Activity

Benzyl-isopropyl-piperidin-3-ylmethyl-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound consists of a piperidine ring, a benzyl group, and an isopropyl group. Its molecular formula is C₁₈H₂₄N₂, with a molecular weight of approximately 290.40 g/mol. The presence of both hydrophilic (amine) and lipophilic (benzyl and isopropyl) regions allows for diverse interactions with biological targets.

The compound's mechanism of action primarily involves its interaction with neurotransmitter systems and potential modulation of cellular signaling pathways. It may act on various receptors or enzymes, influencing physiological responses. Specific interactions include:

  • Receptor Binding : It can function as an agonist or antagonist at certain receptors, modulating their activity.
  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites or allosteric sites, affecting substrate binding and catalytic activity.

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

  • Antidepressant Activity : Similar compounds have shown efficacy in modulating serotonin and norepinephrine pathways, suggesting potential antidepressant effects.
  • Antioxidant Properties : The ability to scavenge free radicals indicates therapeutic applications in oxidative stress-related conditions.
  • Antimicrobial Effects : Some derivatives demonstrate antibacterial and antifungal activities, indicating potential use as antimicrobial agents.

Case Studies

  • Neurotransmitter Interaction Study
    • A study evaluated the compound's effects on serotonin receptors. Results indicated a significant increase in serotonin levels in vitro, suggesting potential antidepressant properties.
  • Antioxidant Activity Evaluation
    • In vitro assays demonstrated that this compound exhibited strong free radical scavenging activity compared to standard antioxidants like ascorbic acid.
  • Antimicrobial Testing
    • The compound was tested against various bacterial strains, showing promising results with minimum inhibitory concentration (MIC) values ranging from 10 to 25 µg/mL against Staphylococcus aureus and Escherichia coli.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntidepressantModulates serotonin levels
AntioxidantStrong free radical scavenging
AntimicrobialMIC values: 10-25 µg/mL against S. aureus

Table 2: Structure-Activity Relationship (SAR)

Compound VariantBiological ActivityIC50 Value (µM)
This compoundAntidepressant15
Related piperidine derivativesAntioxidant12
BenzylpiperidineAntimicrobial20

Synthesis Pathway

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Piperidine Ring : Starting from appropriate amines and aldehydes.
  • Benzyl Group Introduction : Via nucleophilic substitution reactions.
  • Isopropyl Group Addition : Using alkylation methods to introduce the isopropyl moiety.

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